molecular formula C₃₂H₅₁K₂NO₁₂S B1145842 Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-32-1

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

カタログ番号 B1145842
CAS番号: 75672-32-1
分子量: 752.01
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid with antiapoptotic and ER stress response dampening effects . It has been examined in inflammatory metabolic diseases and neurodegenerative diseases .

科学的研究の応用

Neurodegenerative Diseases

TUDCA has shown significant potential as a therapeutic tool in neurodegenerative diseases . It has demonstrated important anti-apoptotic and neuroprotective activities, suggesting its possible therapeutic use as a disease-modifier in neurodegenerative diseases . Experimental evidence on the mechanisms underlying TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .

Alzheimer’s Disease

TUDCA may be used for the prevention and treatment of Alzheimer’s disease . It has been proven to possess therapeutic effects in different neurodegenerative diseases, including Alzheimer’s disease . The potential mechanisms of TUDCA may include reducing the deposition of Amyloid-β protein, regulating apoptotic pathways, preventing tau hyperphosphorylation and aggregation, protecting neuronal synapses, exhibiting anti-inflammatory properties, and improving metabolic disorders .

Parkinson’s Disease

In Parkinson’s disease, TUDCA has shown potential in protecting dopaminergic neurons in the substantia nigra pars compacta . This suggests that TUDCA could be a promising therapeutic agent for Parkinson’s disease.

Huntington’s Disease

TUDCA’s neuroprotective action has also been observed in animal models of Huntington’s disease . This indicates that TUDCA could potentially be used as a therapeutic agent in the treatment of Huntington’s disease.

Amyotrophic Lateral Sclerosis (ALS)

TUDCA has been shown to be a potential disease-modifier in ALS . In fact, ALS is the first neurodegenerative disease being treated with hydrophilic bile acids . This suggests that TUDCA could play a significant role in the treatment of ALS.

Cerebral Ischemia

TUDCA’s neuroprotective action has been observed in animal models of cerebral ischemia . This suggests that TUDCA could potentially be used as a therapeutic agent in the treatment of cerebral ischemia.

作用機序

Target of Action

Tauroursodeoxycholic Acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the endoplasmic reticulum (ER) and mitochondria within cells . These organelles play crucial roles in maintaining protein homeostasis and regulating cell apoptosis .

Mode of Action

TUDCA exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux from the ER .

Biochemical Pathways

TUDCA influences several biochemical pathways. It also acts as a chemical chaperone to maintain the stability and correct folding of proteins . Furthermore, it has anti-neuroinflammatory action .

Pharmacokinetics

It is known that tudca is a highly hydrophilic compound , which suggests it may have good bioavailability

Result of Action

The result of TUDCA’s action is multifaceted. It has shown important anti-apoptotic and neuroprotective activities, suggesting its potential therapeutic use in neurodegenerative diseases . It has been found to protect nerves by regulating cell apoptosis . Furthermore, it has been shown to be safe and a potential disease-modifier in amyotrophic lateral sclerosis (ALS) .

将来の方向性

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt stands as a promising treatment for neurodegenerative diseases . It is currently being used in Europe to treat and prevent gallstones . It is also being investigated for a wide variety of other conditions .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves the introduction of a glucuronide group at position 3 of tauroursodeoxycholic acid, followed by the formation of a dipotassium salt. The synthesis can be achieved through a series of chemical reactions.", "Starting Materials": [ "Tauroursodeoxycholic acid", "Glucuronic acid", "Potassium hydroxide", "Dichloromethane", "Methanol", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Triethylamine", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Tauroursodeoxycholic acid is reacted with glucuronic acid in the presence of potassium hydroxide in methanol and dichloromethane to form Tauroursodeoxycholic Acid-3-O-β-glucuronide.", "The Tauroursodeoxycholic Acid-3-O-β-glucuronide is then reacted with diisopropylethylamine and N,N'-Dicyclohexylcarbodiimide in dimethylformamide to form the Tauroursodeoxycholic Acid-3-O-β-glucuronide Diisopropylethylamine Salt.", "Finally, the Tauroursodeoxycholic Acid-3-O-β-glucuronide Diisopropylethylamine Salt is reacted with potassium hydroxide and triethylamine in acetic anhydride and dichloromethane to form the Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt." ] }

CAS番号

75672-32-1

分子式

C₃₂H₅₁K₂NO₁₂S

分子量

752.01

同義語

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。